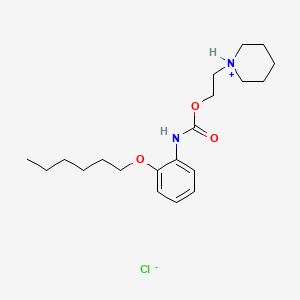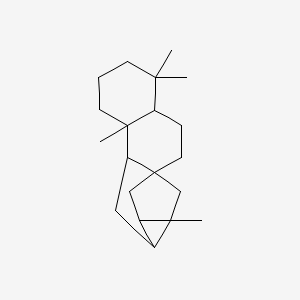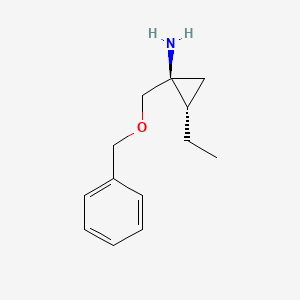
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. This compound features an ethyl group, a phenylmethoxymethyl group, and an amine group attached to the cyclopropane ring, making it a potentially interesting molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Ethyl Group: This step can be performed using ethylation reactions, where an ethyl group is introduced to the cyclopropane ring using ethyl halides and a base.
Attachment of the Phenylmethoxymethyl Group: This can be done through nucleophilic substitution reactions, where a phenylmethoxymethyl halide reacts with the cyclopropane derivative.
Introduction of the Amine Group: This step involves amination reactions, where an amine group is introduced to the cyclopropane ring using amine reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the phenylmethoxymethyl group to a phenylmethyl group or reduce the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylmethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives or phenylmethyl derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane derivatives.
Enzyme Inhibitors: Its unique structure may allow it to act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s amine group and chiral centers make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry
Material Science: The compound can be used in the development of new materials with unique properties due to its strained ring structure.
作用機序
The mechanism of action of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclopropylamine: A cyclopropane derivative with an amine group, used in various chemical and biological applications.
Phenylcyclopropane: A cyclopropane derivative with a phenyl group, known for its aromatic properties.
Uniqueness
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is unique due to its combination of an ethyl group, a phenylmethoxymethyl group, and an amine group on a chiral cyclopropane ring
特性
CAS番号 |
774175-92-7 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-12-8-13(12,14)10-15-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-,13+/m0/s1 |
InChIキー |
BWUCMBPEHJHZCB-QWHCGFSZSA-N |
異性体SMILES |
CC[C@H]1C[C@]1(COCC2=CC=CC=C2)N |
正規SMILES |
CCC1CC1(COCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


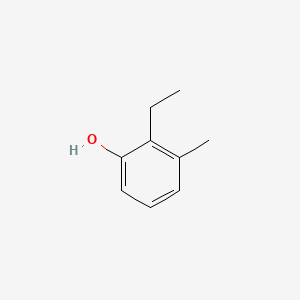


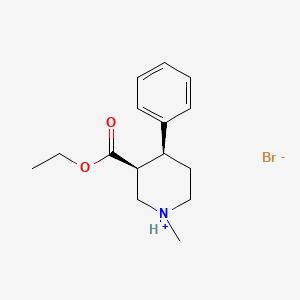

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
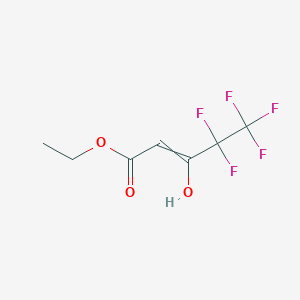
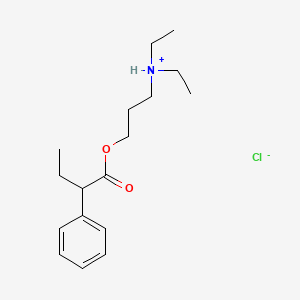
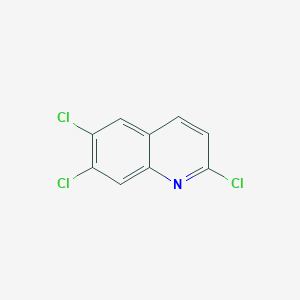
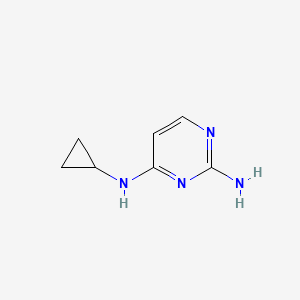
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
